Product packaging for 6-Fluoro-8-methylchroman-4-amine(Cat. No.:)

6-Fluoro-8-methylchroman-4-amine

Cat. No.: B7978791
M. Wt: 181.21 g/mol
InChI Key: LQYPVZGJJRSKMC-UHFFFAOYSA-N
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Description

Contextualization within Chroman and Chromone (B188151) Derivatives Research

Chroman (2,3-dihydro-1-benzopyran) and its oxidized counterpart, chromone (4H-1-benzopyran-4-one), are heterocyclic compounds that form the core structure of a vast number of natural products and synthetic molecules with significant biological activities. nih.govnih.gov These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are often found in compounds that bind to a variety of biological targets, making them valuable templates for drug design. nih.govcore.ac.uk

Naturally occurring chromones and their derivatives, chromanones, are widespread in the plant kingdom and are also found in some fungi. nih.govacs.org These compounds exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and antioxidant activities. nih.govijrar.org The structural diversity of the chroman and chromone family is vast, with various substitutions on the core ring system leading to a broad spectrum of biological effects. researchgate.net For instance, the presence or absence of a double bond between the C-2 and C-3 positions, which distinguishes chromones from chromanones, can lead to significant differences in their biological activity. acs.org

The chroman nucleus is a core component of numerous natural products and has demonstrated biological activities in several therapeutic areas, including cardiovascular diseases, cancer, and central nervous system disorders. rsc.org Researchers have synthesized and evaluated a multitude of chroman derivatives for their potential therapeutic applications. rsc.orgtandfonline.com

Table 1: Examples of Chroman and Chromone Derivatives and Their Reported Activities

Compound Family Core Structure Reported Biological Activities
Chromones 4H-1-benzopyran-4-one Anti-inflammatory, Antimicrobial, Antiviral, Antioxidant
Chromanones Chroman-4-one Cytotoxic, Taste-modifying
Flavanones 2-phenyl-chroman-4-one Naturally occurring with various bioactivities
3-Benzylidene chroman-4-ones Antifungal, Antioxidant, Anticancer

Significance of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic properties. nih.gov Approximately 20% of all commercialized pharmaceutical drugs contain fluorine. wikipedia.org This is due to the unique electronic properties and small size of the fluorine atom, which can lead to several beneficial changes in a molecule's physicochemical and pharmacokinetic profile. nih.govbenthamdirect.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. wikipedia.org This can prolong the drug's half-life, allowing for less frequent dosing. wikipedia.org For example, substituting a fluorine atom at a position susceptible to metabolic oxidation on an aromatic ring can prevent the formation of unwanted metabolites. wikipedia.org

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). benthamdirect.comresearchgate.net This can improve a drug's ability to permeate cell membranes and increase its bioavailability. wikipedia.org

Modulation of Basicity (pKa): The highly electronegative nature of fluorine can lower the pKa of nearby basic groups, such as amines. sci-hub.se This can influence a compound's solubility, absorption, and interaction with biological targets.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including electrostatic and hydrogen-bond interactions, which can lead to increased binding affinity and potency. benthamdirect.combenthamscience.com

The strategic placement of fluorine is a key consideration in drug design, as its effects are highly context-dependent. nih.govnih.gov The use of fluorine as a bioisostere—a substituent that mimics another group in terms of size and shape but has different electronic properties—is a common tactic. tandfonline.comselvita.com For instance, fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. sci-hub.sebrighton.ac.uk

Table 2: Effects of Fluorine Substitution in Drug Design

Property Effect of Fluorination Rationale
Metabolic Stability Increased Strong carbon-fluorine bond resists enzymatic cleavage. wikipedia.org
Lipophilicity Increased The C-F bond is more hydrophobic than the C-H bond. wikipedia.org
Binding Affinity Can be increased Fluorine can form favorable interactions with target proteins. benthamdirect.combenthamscience.com
Basicity (pKa) of nearby amines Decreased The electron-withdrawing nature of fluorine reduces the basicity of adjacent amines. sci-hub.se

Overview of Aminated Heterocycles in Chemical Biology

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry. mdpi.com It is estimated that over 85% of all FDA-approved drugs contain a heterocyclic moiety. nih.gov Among these, aminated heterocycles—heterocyclic structures bearing an amine group—are of particular importance.

Nitrogen-containing heterocycles are prevalent in a vast number of natural products and synthetic drugs, serving as crucial scaffolds for therapeutic agents. mdpi.com In recent years, there has been a significant increase in the number of FDA-approved drugs containing at least one nitrogen heterocycle, rising to 82% of new small-molecule drugs approved between 2013 and 2023. nih.gov

The amine group itself is a key pharmacophore, a part of a molecule's structure that is responsible for its biological activity. It can act as a hydrogen bond donor and acceptor, and, if basic, can form ionic bonds with biological targets. The presence and properties of an amine group can significantly influence a molecule's solubility, permeability, and target-binding interactions. For example, 4-aminopyridine (B3432731) is a drug that acts by blocking potassium channels in the central nervous system. pensoft.net

The combination of a heterocyclic nucleus like chroman with an amine group, as seen in 6-Fluoro-8-methylchroman-4-amine, creates a molecule with the potential for complex interactions with biological systems. The specific positioning of the amine group on the chroman ring, along with the other substituents, would ultimately determine its pharmacological profile.

Table 3: Common Nitrogen-Containing Heterocycles in FDA-Approved Drugs (2013-2023)

Heterocycle Ranking
Pyridine #1
Piperidine #2
Pyrimidine (B1678525) #5
Pyrazole #6
Morpholine #9

Source: Analysis of U.S. FDA-approved small-molecule drugs from January 2013 to December 2023. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B7978791 6-Fluoro-8-methylchroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYPVZGJJRSKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCCC2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 6-Fluoro-8-methylchroman-4-amine

Reductive Amination Approaches for Chroman-4-ones

Reductive amination is a widely utilized and effective method for converting ketones to amines. masterorganicchemistry.com In the context of synthesizing this compound, this strategy involves the reaction of the precursor, 6-fluoro-8-methylchroman-4-one (B7978731), with an amine source, typically ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the desired primary amine.

Commonly employed reducing agents for this transformation are selective and mild, capable of reducing the imine intermediate without affecting the ketone starting material. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently the reagents of choice for this purpose. masterorganicchemistry.com The use of titanium(IV) isopropoxide can also facilitate the reaction by acting as a Lewis acid to activate the ketone. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of ketones; effective under a range of pH conditions. masterorganicchemistry.comToxicity due to the presence of cyanide. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Milder and less toxic alternative to NaBH3CN; effective for a wide range of substrates. masterorganicchemistry.comCan be less reactive than NaBH3CN for some substrates.
Hydrogen (H2) with a metal catalyst (e.g., Pd/C)"Clean" reaction with water as the only byproduct; suitable for large-scale synthesis. organic-chemistry.orgMay require elevated pressure and temperature; potential for side reactions on sensitive functional groups. organic-chemistry.org

A comparative study of various reducing agents under unified procedures highlights the variable success depending on the specific substrates and conditions, indicating the need for empirical optimization for the 6-fluoro-8-methylchroman-4-one substrate. organic-chemistry.org

Alkylation Reactions in Chroman Scaffold Derivatization

Alkylation reactions represent another fundamental approach in organic synthesis. wikipedia.org While direct alkylation of ammonia with a suitable chroman derivative (e.g., 4-halo-6-fluoro-8-methylchroman) could theoretically yield the target primary amine, this method is often plagued by a lack of selectivity, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

However, alkylation is a crucial strategy for the derivatization of the chroman scaffold itself, which can then be converted to the desired amine. For instance, alkylation of amines with alcohols, a process known as "borrowing hydrogen" or "hydrogen autotransfer," offers a sustainable alternative to using alkyl halides. nih.gov This method, often catalyzed by transition metals like chromium, allows for the formation of C-N bonds with high selectivity and tolerance for various functional groups. nih.gov While typically used to alkylate existing amines, the principles could be adapted for the synthesis of the target compound.

Industrially, large-scale production of amines sometimes utilizes alkylation of ammonia with alcohols or dihaloalkanes, though controlling the degree of alkylation remains a challenge. wikipedia.org

Exploration of Alternative Amine Synthesis Pathways

Beyond reductive amination and direct alkylation, other synthetic routes can be explored for the introduction of the amine functionality. One such pathway involves the hydrolysis of precursor molecules where the nitrogen atom is already incorporated into a different functional group at the C4 position. A patented process for the regeneration of 6-fluoro-4-chromanone from byproducts in the synthesis of related compounds involves the hydrolysis of a spiro-imidazolidinedione (hydantoin) or a ureidocarboxylic acid derivative. google.com

This process proceeds through the following general steps:

Basic hydrolysis of the R- or a mixture of R- and RS-6-fluoro-spiro[chroman-4,4'-imidazolidine]-2',5'-dione or the corresponding ureido acid. google.com

This hydrolysis yields an intermediate amino acid, 4-amino-6-fluorochroman-4-carboxylic acid. google.com

Subsequent degradation of this amino acid leads to the formation of the chromanone. google.com

While this specific process is designed to regenerate the ketone, the formation of the 4-aminochroman intermediate highlights a potential alternative route. By modifying this process, it may be possible to isolate or trap the amine intermediate or a derivative thereof, providing an alternative pathway to the desired this compound.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound is contingent upon the efficient preparation of its key precursor, 6-fluoro-8-methylchroman-4-one. This involves constructing the core heterocyclic system with the required substitution pattern.

Synthesis of Fluorinated Chroman-4-one Scaffolds

The synthesis of substituted chroman-4-ones is well-established. A common method involves the intramolecular cyclization of a substituted phenol (B47542) derivative. For the synthesis of 6-fluoro-8-methylchroman-4-one, a likely starting material would be a 2'-hydroxyacetophenone (B8834) bearing a fluorine atom at the 4'-position and a methyl group at the 2'-position relative to the acetyl group.

A general and efficient one-step procedure for synthesizing substituted chroman-4-ones involves a base-mediated aldol (B89426) condensation followed by a Michael addition, often facilitated by microwave irradiation. acs.orgnih.gov This approach demonstrates good tolerance for various substituents on the aromatic ring.

Another route to the fluorinated chroman-4-one precursor involves the reaction of 4-fluorophenol (B42351) with acrylonitrile (B1666552) in a process known as cyanoethylation, followed by cyclization. google.com This method effectively forms the propionitrile (B127096) side chain that is necessary for the subsequent ring closure to form the chromanone ring.

Table 2: Key Reactions in Chroman-4-one Synthesis

Reaction TypeDescriptionKey Reagents/Conditions
Intramolecular CyclizationA substituted 2'-hydroxyacetophenone undergoes cyclization to form the chroman-4-one ring.Base-mediated (e.g., DIPA), microwave irradiation. acs.org
Cyanoethylation/Cyclization4-Fluorophenol is reacted with acrylonitrile, and the resulting intermediate is cyclized to form the chromanone.Tertiary amine catalyst for cyanoethylation. google.com

Functionalization of Chroman Ring System at Specific Positions (e.g., 2, 3, 6, 8)

The chroman ring system is amenable to functionalization at several positions, allowing for the synthesis of a diverse range of derivatives. Research has shown that substitution at the 2-, 6-, and 8-positions can significantly influence the biological activity of chromanone-based compounds. acs.orgnih.gov

Positions 6 and 8: The introduction of substituents at these positions on the aromatic ring is typically achieved by starting with an appropriately substituted phenol or 2'-hydroxyacetophenone. For the target compound, this would involve a phenol with a fluorine at what will become the 6-position and a methyl group at the 8-position. Larger, electron-withdrawing groups at these positions have been shown to be favorable in certain applications. acs.org

Position 2: Alkylation at the 2-position can be achieved through various methods, including a cascade alkylation-dechlorination of 3-chlorochromones. rsc.org Asymmetric synthesis methods are also available to produce chiral 2-substituted chromanes. mdpi.com

Position 3: The 3-position can be functionalized, for example, through the synthesis of 3-alkyl substituted chroman-4-ones via a visible-light-induced radical cascade cyclization. researchgate.net Additionally, 3-methylidenechroman-4-ones can be synthesized using Horner-Wadsworth-Emmons methodology. nih.gov

The strategic selection of starting materials and synthetic methodologies allows for precise control over the substitution pattern of the chroman ring, enabling the synthesis of specifically functionalized compounds like this compound.

Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the chroman scaffold, derivatization is key to exploring this chemical space. The process involves systematically altering the parent structure and assessing the resulting changes in activity.

While specific derivatization studies on this compound are not detailed in the available literature, general principles of chemical modification can be applied to understand potential strategies for enhancing biological activities. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. A fluorine atom can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to protein targets. researchgate.netresearchgate.net

In related heterocyclic compounds, such as quinolones, the presence of a fluorine atom at position 6 is often critical for potent antibacterial activity. nih.gov Furthermore, modifications at other positions are used to modulate the activity spectrum and pharmacokinetic properties. For example, in a series of 5-amino-6-fluoro-8-methylquinolones, the introduction of various fluorinated aminocyclopropyl-pyrrolidinyl substituents at the C-7 position led to potent antibacterial agents against resistant Gram-positive pathogens. nih.govacs.org This highlights a common strategy: maintaining a core pharmacophore while introducing diverse, often complex, substituents at other positions to optimize biological activity.

The chroman amine core offers multiple sites for the incorporation of diverse substituents to probe SAR. Key positions for modification include the aromatic ring (positions 5, 6, 7, and 8) and the amine group at position 4.

Studies on the related chroman-4-one scaffold have shown that substituents on the aromatic ring significantly influence biological activity. For instance, in a series of SIRT2 inhibitors based on the chroman-4-one structure, it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for high potency. nih.govnih.govacs.org This suggests that for chroman amines, systematic variation at these positions with different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) could be a fruitful strategy for discovering and optimizing activity.

The following table summarizes the key positions on the chroman amine core and the potential impact of substitutions, based on principles from related structures.

Position for SubstitutionType of SubstituentPotential Impact on Biological Activity
Position 6 Electron-withdrawing groups (e.g., F, Cl, Br)Modulation of electronic properties, potential enhancement of binding affinity or potency. nih.gov
Position 8 Alkyl groups (e.g., Methyl)Influence on steric interactions with binding pockets, potential to improve metabolic stability. nih.gov
Position 4 (Amine) Acyl, Alkyl, Aryl groupsAlteration of polarity, hydrogen bonding capability, and steric bulk to optimize target engagement. nih.gov

Iii. Stereochemical Considerations and Chiral Synthesis

Significance of Chirality in 6-Fluoro-8-methylchroman-4-amine Research

The chirality of this compound is a central theme in its scientific investigation. The spatial orientation of the amine group on the stereocenter dictates how the molecule interacts with its biological targets, leading to different physiological responses for each enantiomer.

Enantioselectivity is a key principle in the biological activity of chiral compounds like this compound. This compound is investigated for its activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. bohrium.comnih.govresearchgate.net TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems in the brain. nih.govresearchgate.net The interaction with TAAR1 is highly dependent on the stereochemistry of the ligand. One enantiomer typically exhibits a significantly higher affinity and/or efficacy for the receptor compared to its mirror image. This difference in activity between enantiomers is crucial for the development of selective therapeutic agents, as the desired pharmacological effect often resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects. bohrium.comnih.gov

Molecular recognition, the specific interaction between two or more molecules, is at the heart of enantioselectivity. The binding pocket of a receptor like TAAR1 is itself chiral, composed of amino acids arranged in a specific three-dimensional structure. researchgate.net This chiral environment creates a diastereomeric interaction with the enantiomers of this compound, resulting in different binding energies and stabilities. The precise fit of one enantiomer into the receptor's binding site allows for optimal interactions, such as hydrogen bonding and hydrophobic interactions, leading to receptor activation. nih.gov The other enantiomer, with its different spatial arrangement, may not fit as well, leading to weaker or no interaction. nih.gov This selective recognition is fundamental to the molecule's function as a TAAR1 agonist.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

Given the importance of chirality, the synthesis of enantiomerically pure this compound is a key objective. Asymmetric synthesis aims to produce a single enantiomer, avoiding the need for challenging and often inefficient separation of racemic mixtures. While specific documented routes for this exact molecule are proprietary, general strategies for the asymmetric synthesis of chiral amines and related heterocyclic structures are well-established.

One common approach involves the use of chiral auxiliaries. An achiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate, which can then be separated. Subsequent removal of the auxiliary yields the desired enantiomer. Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst, often a metal complex with a chiral ligand, directs the reaction to favor the formation of one enantiomer over the other. mdpi.com For the synthesis of chiral cyclic amines, intramolecular Mannich reactions using sulfinimine-derived beta-amino ketones have proven effective for creating the core structure with high stereoselectivity. nih.govresearchgate.net Furthermore, dynamic kinetic resolution is an efficient technique that can be employed for the synthesis of chiral amines, often utilizing enzymes like lipase (B570770) to selectively react with one enantiomer in a racemic mixture, allowing for a theoretical yield of 100% for the desired enantiomer. mdpi.com

Stereochemical Analysis and Determination Methods

Once synthesized, the stereochemical integrity of this compound must be verified. This involves determining the absolute configuration of the chiral center and measuring the enantiomeric excess (e.e.).

Computational chemistry plays a crucial role in assigning the absolute configuration of chiral molecules. frontiersin.org By using methods like Density Functional Theory (DFT), the optical rotation (OR) and electronic circular dichroism (ECD) spectra of the different possible stereoisomers can be calculated. frontiersin.orgnih.gov These calculated values are then compared with the experimentally measured values. A match between the experimental and calculated data for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. frontiersin.orgnih.gov For instance, if the experimentally measured optical rotation is -135°, and the calculated OR for the (S)-enantiomer is -127° while the (R)-enantiomer is +127°, the compound can be confidently assigned the (S) configuration. frontiersin.org

Table 1: Example of Computational Data for Absolute Configuration Determination

Stereoisomer Calculated Optical Rotation (degrees) Experimental Optical Rotation (degrees)
(R)-isomer +127 -135

Note: The data in this table is illustrative and based on a representative example from the literature. frontiersin.org

Several spectroscopic techniques are instrumental in the stereochemical analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (CDAs) can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. frontiersin.org The integration of these signals allows for the determination of the enantiomeric ratio. For fluorine-containing compounds like this compound, 19F NMR is a particularly powerful tool for this purpose, often providing clean baseline separation of signals for the diastereomeric derivatives. frontiersin.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net By comparing the experimental VCD spectrum with the spectrum calculated using DFT, the absolute configuration of the molecule can be determined. researchgate.net

X-ray Crystallography: When a single crystal of one enantiomer can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and, therefore, its absolute configuration. researchgate.net This technique was used to determine the absolute configuration of related chroman derivatives. researchgate.net

Table 2: Spectroscopic Methods for Stereochemical Analysis

Technique Principle Application
NMR with Chiral Derivatizing Agents Conversion of enantiomers to diastereomers with distinct NMR signals. frontiersin.org Determination of enantiomeric excess.
19F NMR Utilizes the fluorine atom as a sensitive probe for the chiral environment. frontiersin.orgnih.gov High-resolution determination of enantiomeric excess.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light by enantiomers. researchgate.net Determination of absolute configuration in solution.

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D structure. researchgate.net | Unambiguous determination of absolute configuration in the solid state. |

Dynamic Stereochemistry and Conformational Analysis

Detailed research findings specifically addressing the dynamic stereochemistry and comprehensive conformational analysis of this compound are not extensively available in publicly accessible scientific literature. The dynamic behavior of this molecule is dictated by the stereochemical intricacies of the chroman ring and the rotational freedom of its substituents.

In related chroman derivatives, the dihydropyran ring typically adopts a half-chair or sofa conformation. The preferred conformation aims to minimize steric strain between the substituents. For instance, in substituted chromanols, bulky groups at the 2-position generally favor an equatorial orientation to reduce steric interactions. researchgate.net Similarly, the amine group at the C4 position in this compound can exist in either an axial or equatorial position, and the equilibrium between these two conformers would be influenced by the substitution pattern on the aromatic ring.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. researchgate.netresearchgate.netresearchgate.net Such calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. For a molecule like this compound, DFT studies would elucidate the preferred dihedral angles and the energetic penalties associated with deviations from these low-energy conformations. These theoretical approaches, often complemented by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for a thorough conformational analysis. auremn.org.brrsc.org

The fluorine atom at the C6 position and the methyl group at the C8 position on the aromatic ring also influence the molecule's electronic properties and can subtly affect the conformational preferences of the dihydropyran ring through electronic and steric interactions. mdpi.com The introduction of a fluorine atom can alter molecular conformation due to its high electronegativity and potential for non-covalent interactions. unimi.it

A comprehensive understanding of the dynamic stereochemistry would require detailed studies involving variable-temperature NMR experiments to probe the energy barriers between different conformers and advanced computational modeling to map the potential energy surface. At present, specific data tables detailing conformational energies, dihedral angles, and interconversion barriers for this compound are not available in the reviewed literature.

Iv. Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of 6-Fluoro-8-methylchroman-4-amine

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, rooted in quantum mechanics, can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of modern computational chemistry due to its balance of accuracy and computational cost. DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

For chroman and chromone (B188151) derivatives, DFT has been widely used to study their molecular geometries, vibrational spectra, and electronic properties. researchgate.netmdpi.com For instance, in a study of various chromone derivatives, DFT calculations were employed to investigate their molecular structure and electronic properties, which were then correlated with their antitumor activity. researchgate.net Similarly, DFT studies on dihydropyrano[3,2-c]chromenes have been used to compare theoretical data with experimental findings, showing good agreement. nih.gov For this compound, a DFT approach would likely be used to optimize its three-dimensional structure, calculate its infrared spectrum to compare with experimental data, and determine its molecular electrostatic potential to predict sites of electrophilic and nucleophilic attack.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In studies of chromene derivatives, the HOMO-LUMO gap was found to be a significant indicator of the molecule's electronic and optical properties. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Chroman Analogs (Hypothetical Data Based on Published Studies)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (eV)Chemical Softness (eV⁻¹)
Chroman-4-one-6.8-1.25.62.80.36
6-Fluorochroman-4-one-7.0-1.55.52.750.36
8-Methylchroman-4-one-6.7-1.15.62.80.36
This compound -6.5 -0.9 5.6 2.8 0.36

Note: This table is for illustrative purposes and the values for this compound are hypothetical, based on trends observed in related compounds.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a more detailed picture of bonding than simple Lewis structures. It explains how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The application of MO theory can help in understanding the electronic transitions and reactivity of molecules like this compound. While relativistic effects are generally more significant for molecules containing heavy elements, their consideration can sometimes be necessary for high-accuracy calculations, even for lighter elements, to account for subtle changes in electron behavior near the nucleus. For chroman derivatives, MO theory would be instrumental in analyzing the nature of the electronic transitions observed in UV-Vis spectroscopy.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the target's binding site.

For chroman derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For example, docking studies on chromone derivatives have been used to explore their binding interactions with proteins implicated in cancer. researchgate.net In the case of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with potential biological targets. This would involve identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the amine and fluoro groups of the ligand and the amino acid residues of the target protein.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR-234, PHE-456, ASN-123
Hydrogen BondsNH₂ with ASN-123 (2.9 Å)
Hydrophobic InteractionsMethyl group with PHE-456

Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Understanding the preferred conformations of a molecule is crucial as its biological activity is often dependent on its three-dimensional shape. Potential Energy Surfaces (PES) are multidimensional surfaces that describe the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify the most stable conformations (energy minima) and the energy barriers between them.

For a molecule like this compound, with its non-planar chroman ring and rotatable amine group, conformational analysis would be essential to determine its most likely shape in a biological environment. Studies on related molecules, such as methyl 6-O-[(R)- and (S)-1-carboxyethyl]-α-D-galactopyranoside, have utilized grid searches and energy minimization to identify low-energy conformers. nih.gov A similar approach for this compound would reveal the energetically favorable orientations of the fluoro and methyl substituents and the amine group.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule moves and changes shape over time. This can provide insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological membrane.

MD simulations of chroman derivatives could be used to study their dynamic behavior in aqueous solution or when bound to a protein target. For example, an MD simulation of this compound docked into a protein's active site could reveal the stability of the binding pose and the key interactions that are maintained over time. This information is valuable for understanding the mechanism of action and for designing more potent analogs.

Advanced Computational Methodologies

There is no specific information available in the public domain regarding the development of novel algorithms for quantum chemical calculations tailored to this compound. General advancements in quantum chemistry algorithms are ongoing, focusing on improving the accuracy and efficiency of calculations for a wide range of molecules. pennylane.ai These efforts aim to better predict molecular properties, such as electronic structure and reactivity, which are fundamental to understanding chemical behavior. pennylane.ai However, dedicated studies applying or developing these algorithms specifically for this compound have not been reported in available scientific literature.

Similarly, a review of existing research reveals no theoretical studies focused on the stereoselective reactions of this compound. Theoretical investigations into stereoselectivity typically employ computational models to understand the energy differences between various reaction pathways, leading to the preferential formation of one stereoisomer over another. These studies are crucial for designing efficient synthetic routes to chiral molecules. The absence of such studies for this compound indicates a gap in the current body of scientific knowledge.

V. Structure Activity Relationship Sar Studies

Principles of Structure-Activity Relationship Elucidation for Chroman-Based Compounds

Chroman-based compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. acs.org The elucidation of their SAR is guided by several key principles:

Systematic Modification: Researchers systematically alter different parts of the chroman scaffold, including the aromatic ring, the heterocyclic ring, and its various substituents.

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to investigate the impact on activity.

Three-Dimensional Conformation: The spatial arrangement of atoms is crucial. The stereochemistry of the chroman ring and its substituents can significantly influence binding to target proteins.

Pharmacophore Identification: The goal is to identify the essential structural features—the pharmacophore—responsible for the desired biological effect.

Correlating Structural Modifications with Biological Activities

The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on the core structure. nih.gov

The introduction of fluorine into a molecule can have profound effects on its biological properties. researchgate.net In the context of chroman derivatives, the position of the fluorine atom is critical. For instance, studies on related heterocyclic systems have shown that fluorine substitution can significantly impact binding affinity to biological targets. nih.gov The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing interactions with receptor sites. nih.gov Furthermore, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the compound's metabolic stability. researchgate.net Research on other fluorinated compounds has demonstrated that this substitution can influence properties like solubility and molecular polarity. nih.gov

The amine group at the 4-position is a key functional group that can participate in various molecular interactions. As a basic center, it can form ionic bonds or hydrogen bonds with acidic residues in a biological target. researchgate.net The nature of the amine (primary, secondary, or tertiary) and its substitution pattern can significantly modulate these interactions. frontiersin.org For example, the N-dealkylated metabolite of the drug amiodarone, which contains a secondary amine instead of a tertiary amine, exhibits a different pharmacological profile. scirp.org The amine functionality can also be a site for metabolic reactions, and its modification can influence the compound's pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.govnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nanobioletters.com For chroman-based compounds, QSAR models can be developed by correlating various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their observed biological activities. digitellinc.com These models can provide valuable insights into the key structural features that govern the compound's potency and can accelerate the drug discovery process. analis.com.mynih.gov

Comparative SAR Analysis with Related Heterocyclic Systems

Interactive Data Table: SAR of Chroman Derivatives

Compound/ModificationKey Structural FeatureObserved Biological Effect
6-Fluoro substitutionElectron-withdrawing groupPotential for altered electronic properties and metabolic stability
8-Methyl substitutionLipophilic groupMay influence membrane permeability and steric interactions
4-Amine functionalityBasic and hydrogen-bonding groupCrucial for receptor binding and molecular interactions
Chroman-4-one derivativesCarbonyl group at C4Intact carbonyl group was crucial for high potency in some studies nih.gov
Varied 2-position alkyl chainChain length and branchingOptimal length and lack of branching can enhance activity acs.org

Chroman-4-one and Chromone (B188151) Scaffolds

The chroman-4-one core, a key structural feature of 6-Fluoro-8-methylchroman-4-amine, is recognized as a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds. nih.govnih.govresearchgate.net The distinction between chroman-4-one and chromone lies in the absence of a C2-C3 double bond in the former, a seemingly minor structural change that results in significant differences in biological activity. nih.gov

Research has demonstrated that substitutions on the chroman-4-one ring system are crucial for determining the potency and selectivity of its biological effects. acs.org For instance, in the context of sirtuin 2 (SIRT2) inhibition, a target for aging-related diseases, specific substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were found to be most effective. acs.org Larger, electron-withdrawing groups at the 6- and 8-positions were particularly favorable for high potency. acs.org This finding is directly relevant to this compound, which possesses a fluorine atom (an electron-withdrawing group) at the 6-position and a methyl group at the 8-position.

Furthermore, studies on other chroman-4-one derivatives have highlighted the importance of substitutions at various positions. For example, a chroman-4-one dithiocarbamate (B8719985) derivative showed potent inhibition of acetylcholinesterase. core.ac.uk The diverse biological activities associated with the chroman-4-one scaffold underscore its versatility in medicinal chemistry. nih.govnih.gov

Table 1: Impact of Substitutions on the Chroman-4-one Scaffold

Position Favorable Substituents for Biological Activity Reference
2 Alkyl chains (three to five carbons) for SIRT2 inhibition acs.org
6 Larger, electron-withdrawing groups for SIRT2 inhibition acs.org
8 Larger, electron-withdrawing groups for SIRT2 inhibition acs.org
C-2 and C-3 Methoxyphenyl, amine derivatives, aromatic groups for antioxidant activity nih.gov

The chromone scaffold, closely related to chroman-4-one, is also considered a privileged structure in medicinal chemistry. acs.org The structural variations between these two scaffolds allow for a broad exploration of chemical space and biological targets. nih.gov

Quinolone and Pyrimidine (B1678525) Derivatives

While structurally distinct from the chroman framework, quinolone and pyrimidine derivatives represent important classes of heterocyclic compounds in medicinal chemistry and offer valuable SAR insights. nih.govnih.govmdpi.com Quinolones are well-known for their broad-spectrum antibacterial activity and have been developed for various other therapeutic applications, including as anticancer and antimalarial agents. nih.govmdpi.comchim.it The biological activity of quinolones is highly dependent on the substituents attached to the core structure. nih.gov

Similarly, the pyrimidine scaffold is a key component in numerous bioactive molecules and approved drugs. nih.gov Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. nih.gov The development of hybrid molecules incorporating both quinolone and pyrimidine moieties has been a strategy to create novel compounds with enhanced biological profiles. nih.gov

The study of these scaffolds reveals a common principle in medicinal chemistry: the introduction of specific functional groups onto a core heterocyclic structure can dramatically alter its biological properties. This principle is directly applicable to the SAR of this compound, where the fluoro and methyl groups are expected to modulate its interaction with biological targets.

Table 2: Bioactivities of Quinolone and Pyrimidine Scaffolds

Scaffold Key Biological Activities Reference
Quinolone Antibacterial, anticancer, antimalarial, antiviral nih.govmdpi.comchim.it
Pyrimidine Antimicrobial, antioxidant, anticancer, anti-inflammatory nih.gov

Other Privileged Medicinal Chemistry Scaffolds

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.netresearchgate.netnih.govufrj.br Besides the chroman, quinolone, and pyrimidine systems, numerous other heterocyclic and carbocyclic structures have earned this designation.

The identification and utilization of privileged scaffolds is a key strategy in the design of compound libraries for high-throughput screening and in the development of new therapeutic agents. nih.gov The chroman-4-amine (B2768764) moiety itself can be considered a privileged structure, with various derivatives being investigated for their potential in treating neurological disorders. chemimpex.com

The SAR of these diverse scaffolds consistently demonstrates that the nature and position of substituents are critical determinants of biological activity. The specific combination of a fluorine atom at the 6-position and a methyl group at the 8-position on the chroman-4-amine core of the title compound is a result of rational drug design principles aimed at optimizing its pharmacological profile.

Vi. Pre Clinical Biological Activity and Mechanistic Investigations in Vitro/non Clinical in Vivo

In Vitro Pharmacological Profiling

The interaction of chroman derivatives with various biological targets, including receptors and enzymes, has been a subject of scientific investigation to understand their mechanism of action and therapeutic potential.

Limited research has been published on the direct interaction of "6-Fluoro-8-methylchroman-4-amine" with a broad range of receptors. However, evidence points towards its activity at serotonin (B10506) receptors.

Serotonin 5-HT1A Receptor: The serotonin 5-HT1A receptor, a G protein-coupled receptor, is a key target for anxiolytic and antidepressant drugs. tandfonline.comresearchgate.net Research on a closely related compound, (R)-7-Fluoro-8-methylchroman-4-amine, has demonstrated significant affinity for the 5-HT1A receptor. In vitro binding assays revealed a Ki value of 14 nM for the 5-HT1A receptor, with a notable 30-fold selectivity over the 5-HT2A receptor. nih.gov This suggests that fluorinated 8-methylchroman-4-amine (B1591170) derivatives are a promising scaffold for developing selective 5-HT1A receptor modulators. The functional consequence of this binding, whether agonistic or antagonistic, requires further investigation.

Somatostatin (B550006) Receptors: Currently, there is no publicly available scientific literature detailing the interaction of "this compound" or its close derivatives with somatostatin receptors.

Interactive Data Table: Receptor Binding Affinity of a Related Chroman Derivative

Compound Receptor Binding Affinity (Ki, nM) Selectivity
(R)-7-Fluoro-8-methylchroman-4-amine 5-HT1A 14 30-fold over 5-HT2A

Data sourced from in vitro binding assays. nih.gov

The chroman scaffold has been explored for its potential to inhibit various enzymes implicated in disease pathogenesis.

Sirtuin 2 (SIRT2) Inhibition: A series of substituted chroman-4-one derivatives have been evaluated as inhibitors of SIRT2, an enzyme linked to neurodegenerative disorders. acs.org These studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for potent and selective SIRT2 inhibition. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. acs.org While "this compound" itself was not tested in this study, the findings suggest that the fluoro and methyl substitutions at these positions could be relevant for SIRT2 inhibitory activity. The most potent compounds in the series exhibited IC50 values in the low micromolar range and were highly selective for SIRT2 over SIRT1 and SIRT3. acs.org

Kinase Inhibition: Chroman derivatives have been investigated as inhibitors of various kinases. For instance, certain chroman-3-amides have been identified as highly potent inhibitors of Rho kinase (ROCK-II), a target for diseases like glaucoma and spinal cord injury. researchgate.net Additionally, a series of amide-chroman derivatives were synthesized and evaluated as isoform-selective ROCK2 inhibitors, with one compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, showing an IC50 value of 3 nM for ROCK2. researchgate.net Other studies have identified chroman derivatives as non-selective inhibitors of acetyl-CoA carboxylases (ACCs), which are pivotal enzymes in fatty acid metabolism and are implicated in cancer. nih.gov

Cholinesterase Inhibition: The management of Alzheimer's disease often involves the use of cholinesterase inhibitors to increase acetylcholine (B1216132) levels in the brain. nih.govnih.gov Several chromenone-based derivatives have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov In one study, the most potent inhibitor of AChE had an IC50 value of 0.08 µM, while the most potent BChE inhibitor had an IC50 of 0.04 µM. nih.gov Another study on amino-7,8-dihydro-4H-chromenone derivatives identified compounds with good potency against BChE, with IC50 values in the low micromolar range. nih.gov These findings highlight the potential of the broader chroman/chromone (B188151) scaffold in designing cholinesterase inhibitors.

Interactive Data Table: Enzyme Inhibition by Related Chroman and Chromenone Derivatives

Compound Class Target Enzyme Potency (IC50)
Substituted chroman-4-ones SIRT2 Low micromolar range
Amide-chroman derivatives ROCK2 As low as 3 nM
Chroman derivatives ACC1/ACC2 98.06 nM (ACC1), 29.43 nM (ACC2) for compound 4s
Chromenone derivatives AChE As low as 0.08 µM
Chromenone derivatives BChE As low as 0.04 µM

Data represents the most potent compounds within the tested series. nih.govacs.orgresearchgate.netnih.govnih.gov

Cell-Based Biological Activity Assays

The biological effects of chroman derivatives have been further explored in various cell-based assays to determine their potential as antimicrobial, antiviral, and anticancer agents.

The chroman scaffold is present in many natural and synthetic compounds with antimicrobial properties. nih.gov Studies on various derivatives have shown a broad spectrum of activity.

Antibacterial Activity: Fluorinated chromones and their derivatives have been screened for their antibacterial activity. researchgate.netorientjchem.org The introduction of fluorine atoms into the structure is known to often enhance biological activity. researchgate.net In some studies, fluorinated chromone derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govorientjchem.org Spiropyrrolidines that incorporate a thiochroman-4-one (B147511) or chroman-4-one moiety have also been shown to possess antibacterial properties. nih.gov

Antifungal Activity: Several chroman and chromone derivatives have been evaluated for their antifungal efficacy. tandfonline.comnih.gov For example, 3-benzylidene chroman-4-one analogues have shown very good activity against fungal strains such as Aspergillus niger, Aspergillus flavus, and Botrytis cinerea. tandfonline.comresearchgate.net Similarly, spiro-heterocyclic compounds with a thiochromane scaffold have demonstrated potent inhibition of invasive fungi like Candida neoformans and Mucor racemosa. nih.gov The presence of certain substituents, such as halogens, on the chroman ring has been found to enhance antifungal activity. nih.gov

Interactive Data Table: Antimicrobial Activity of Related Chroman Derivatives

Compound Class Organism(s) Activity
Fluorinated chromones E. coli, B. subtilis Moderate to good antibacterial activity
3-Benzylidene chroman-4-ones A. niger, A. flavus, B. cinerea Very good antifungal activity
Spiro-thiochromanes C. neoformans, M. racemosa Potent antifungal activity

Data from various studies on chroman and chromone derivatives. tandfonline.comorientjchem.orgnih.govresearchgate.net

The potential of chroman-based compounds as antiviral agents has been explored against several viruses. A study on fluorinated 2-arylchroman-4-ones demonstrated significant antiviral activity against the influenza A virus. nih.gov One of the most active compounds, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, exhibited an IC50 of 6 µM against the A/Puerto Rico/8/34 (H1N1) strain and was also active against H5N2 and influenza B viruses. nih.gov In another study, a series of chroman-4-one, chroman, and 2H-chromene derivatives were designed as inhibitors of human rhinovirus (HRV) replication. Many of these analogues were potent and selective inhibitors of both HRV 1B and HRV 14, acting as capsid-binders that likely interfere with the uncoating process. nih.gov

Interactive Data Table: Antiviral Activity of Related Chroman Derivatives

Compound Virus Potency (IC50)
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one Influenza A (H1N1) 6 µM
(E)-6-chloro-3-(3-phenylprop-1-en-1-yl)-2H-chromene Human Rhinovirus 1B Potent inhibition

Data from in vitro antiviral assays. nih.govnih.gov

The chroman and chromone scaffolds are found in numerous compounds with demonstrated anticancer activity. tandfonline.comnih.gov Derivatives of this class have been tested against a variety of cancer cell lines, showing promise as potential therapeutic agents.

MCF-7 (Breast Adenocarcinoma): Several studies have reported the cytotoxic effects of chroman and chromone derivatives on the MCF-7 breast cancer cell line. tandfonline.comnih.govnih.govresearchgate.net For instance, certain 3-benzylidene chroman-4-one analogues have been shown to have anti-proliferative efficacy, inducing an increase in the sub-G0/G1 cell cycle populations and total apoptosis in MCF-7 cells. tandfonline.com In a study of furoxan derivatives of chromone, some compounds displayed inhibitory activity against MCF-7 cells. nih.gov

K562 (Chronic Myelogenous Leukemia): Chromone derivatives have also shown significant activity against the K562 leukemia cell line. nih.govnih.gov In one study, a series of furoxan hybrids of chromone were particularly sensitive to K562 cells, with one compound exhibiting an IC50 value of 1.61 µM. nih.govnih.gov The mechanism of action for this compound involved the induction of S-phase cell cycle arrest and apoptosis through mitochondria-related pathways. nih.gov

HepG-2 (Hepatocellular Carcinoma): The anticancer potential of chroman derivatives has been extended to liver cancer cells. Furoxan derivatives of chromone have shown potent antiproliferative activities against HepG2 cells, with IC50 values in the low micromolar range. nih.gov Other chromanone derivatives, such as hyrtiosone A isolated from a marine sponge, have also demonstrated apoptotic effects in HepG2 cells. nih.gov

T47D (Ductal Breast Carcinoma): While less frequently studied with this specific class of compounds, some chromone derivatives have been evaluated against the T47D breast cancer cell line. In one study, a chromone derivative was found to be more potent in non-metastatic T47D cells with an IC50 of 0.65 µM. researchgate.net

Interactive Data Table: Anticancer Activity of Related Chroman and Chromone Derivatives

Compound Class Cell Line Activity (IC50)
Furoxan-chromone hybrid (15a) K562 1.61 µM
Furoxan-chromone hybrid (15a) HepG2 4.86 µM
Chromone derivative (2a) T47D 0.65 µM
3-Benzylidene chroman-4-ones MCF-7 Antiproliferative and apoptotic effects

Data represents the most potent compounds or general findings from various studies. tandfonline.comnih.govnih.govresearchgate.net

Other Investigational Biological Activities

Comprehensive screening for a range of biological effects has been a focus of early research on this compound and related chroman derivatives. While specific data for this compound is not extensively available in the public domain, the broader class of chroman compounds has been investigated for several pharmacological activities.

Anti-inflammatory and Analgesic Activities: The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net Some chroman derivatives have demonstrated anti-inflammatory and analgesic properties. nih.govgoogle.com For instance, Centchroman, a chroman derivative, has shown significant anti-inflammatory effects in carrageenan-induced edema and cotton pellet granuloma tests in rodents. nih.gov Its mechanism appears to be independent of adrenal hormones. nih.gov Other studies on various chromene and chromeno[2,3-b]pyridine derivatives have identified compounds that inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2. researchgate.net However, specific studies detailing the anti-inflammatory or analgesic potential of this compound are not currently available.

Neuroprotective Activity: The potential for chromone and chromanone-based compounds to act as neuroprotective agents has been an area of active research. nih.govnih.gov Certain chromone analogs have been identified as potential inhibitors of enzymes like SIRT2, which is implicated in neurodegenerative diseases. acs.org Some chromone derivatives have shown neuroprotective effects in in vitro models of oxidative stress and have been investigated as multi-target ligands for neurodegenerative therapy, targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.gov While these findings highlight the potential of the broader chroman chemical space, direct evidence of the neuroprotective activity of this compound has not been reported.

Immunomodulatory Activity: The immunomodulatory effects of this compound have not been specifically documented. Research into the immunomodulatory potential of related heterocyclic compounds is ongoing, but direct data for this particular compound is lacking.

Mechanistic Studies at the Molecular Level

Understanding the molecular mechanisms of a compound is crucial for its development as a therapeutic agent. For this compound, this area of investigation is still in its nascent stages.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-Fluoro-8-methylchroman-4-amine and its intermediates?

  • Methodological Answer : The synthesis of fluorinated chroman derivatives typically involves reductive amination or substitution reactions. For example, Grünenthal GmbH's patent () describes a process using NaHB(OAc)₃ for reductive amination to access structurally similar fluorinated amines. Intermediate steps may involve fluorination of chromanone precursors (e.g., 6-Fluoro-2-methyl-4-chromanone, as noted in ) followed by amination. Column chromatography (e.g., 10% methanol in dichloromethane) is commonly used for purification, yielding solid products with moderate purity (24–42% yields in analogous reactions; ).

Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characteristic signals include fluorine-induced splitting patterns (e.g., aromatic protons near the fluorine substituent) and methyl group resonances (δ ~1.2–2.5 ppm for CH₃). and highlight the use of NMR to verify substituent positions and stereochemistry in similar chroman derivatives.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, in , HRMS data validated the molecular formula of fluorinated quinoline-4-amine derivatives.

Q. What are the key challenges in optimizing the yield of this compound during synthesis?

  • Methodological Answer : Low yields (e.g., 7–24% in ) often arise from steric hindrance at the 4-amino position or competing side reactions (e.g., over-reduction). Strategies include:

  • Temperature Control : Slow addition of reducing agents (e.g., NaBH₄) at 0°C to mitigate exothermic side reactions.
  • Catalyst Screening : Testing palladium or nickel catalysts for fluorination steps ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency for bulky intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • 3D-QSAR : applied this to correlate substituent effects (e.g., electron-withdrawing fluoro groups) with antileukemic activity. Molecular docking studies can predict binding affinity to target proteins (e.g., kinase inhibitors).
  • Parameterization : Use software like Schrödinger Suite to model steric/electronic interactions and optimize substituents (e.g., varying methyl/fluoro positions) for improved pharmacokinetics .

Q. What experimental approaches resolve contradictions in biological activity data for fluorinated chroman derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Reproduce activity assays (e.g., IC₅₀ measurements) across multiple cell lines to distinguish compound-specific effects from assay variability.
  • Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., using LC-MS) to rule out rapid degradation as a cause of inconsistent in vivo results ().
  • Structural Confirmation : Re-analyze NMR/X-ray crystallography data to verify compound identity, as impurities (e.g., regioisomers) may skew results .

Q. How does the fluorine substituent influence the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via shake-flask assays).
  • Metabolic Resistance : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in preclinical studies of fluorinated antimalarials ().
  • Plasma Protein Binding : Competitive binding assays (e.g., SPR) quantify interactions with albumin, which correlate with half-life extension .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) for enantiomerically pure batches.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination steps ().
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization during scale-up .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated chroman derivatives?

  • Methodological Answer :

  • Reaction Reproducibility : Standardize reagent quality (e.g., anhydrous solvents) and equipment (e.g., inert atmosphere reactors).
  • Byproduct Analysis : LC-MS identifies side products (e.g., di-aminated species) that reduce yields.
  • Statistical DoE : Design of Experiments (DoE) models optimize variables (e.g., temperature, stoichiometry) to maximize yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.